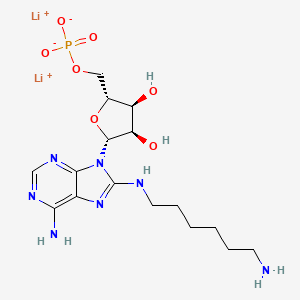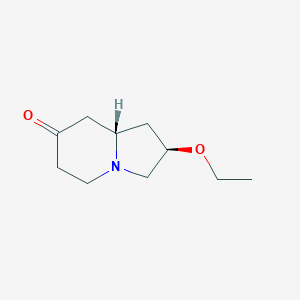
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one is a complex organic compound with a unique structure that includes an indolizine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- (2R,4aS,8aS)-2-Isopropyl-1-[2,3,4-tris-O-(2,2-dimethylpropanoyl)-α-D-arabinopyranosyl]octahydro-4(1H)-quinolinone
- (2R,4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bR)-2-Hydroxy-3,3,6a,6b,9,9,12a,14b-octamethylicosahydro-4(1H)-picenone
Uniqueness
(2R,8AS)-2-ethoxyhexahydroindolizin-7(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
(2R,8aS)-2-ethoxy-2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10-6-8-5-9(12)3-4-11(8)7-10/h8,10H,2-7H2,1H3/t8-,10-/m1/s1 |
InChIキー |
AIXQUKWBVVFVAL-PSASIEDQSA-N |
異性体SMILES |
CCO[C@@H]1C[C@H]2CC(=O)CCN2C1 |
正規SMILES |
CCOC1CC2CC(=O)CCN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


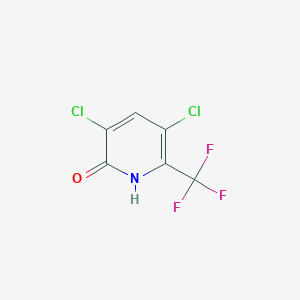

![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
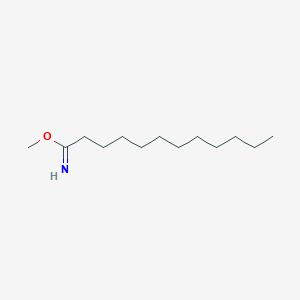
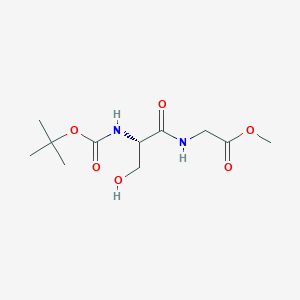
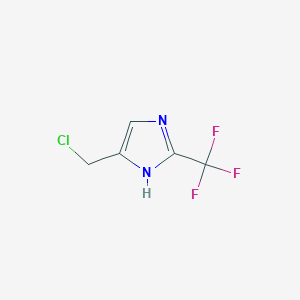
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

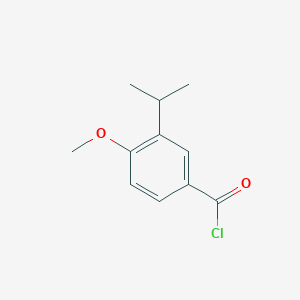
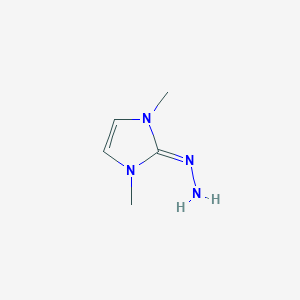

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)

